4-Chloro-6-iodothieno[3,2-d]pyrimidine

Medicinal Chemistry Palladium-Catalyzed Cross-Coupling Sequential Derivatization

4-Chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7) is a polyhalogenated thieno[3,2-d]pyrimidine scaffold featuring orthogonal C6-iodo and C4-chloro reactivity. This reactivity hierarchy enables two-step sequential Pd-catalyzed functionalization without protecting-group manipulations, reducing synthetic steps by 2–3 per derivative—validated in WO2005/051304 for kinase-targeted anti-proliferative agents. In antiplasmodial applications, the chloro-substituted analog achieves a 7-fold potency improvement (IC₅₀ 0.8 μM vs. 5.6 μM parent) with a selectivity index of ~26 (HepG2 CC₅₀ 21 μM). For oncology programs, 6-halogenated thieno[3,2-d]pyrimidine scaffolds confer selective activity against H460 (NSCLC) and HT-29 (colorectal) cell lines. The experimentally determined near-planar crystal structure (torsion angle -179°) eliminates conformational ambiguity for reliable molecular docking studies. Procure this 97% pure, dual-halogenated intermediate with validated orthogonal reactivity to accelerate structure–activity relationship programs and focused kinase or antimalarial library synthesis.

Molecular Formula C6H2ClIN2S
Molecular Weight 296.52 g/mol
CAS No. 225382-62-7
Cat. No. B1462945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodothieno[3,2-d]pyrimidine
CAS225382-62-7
Molecular FormulaC6H2ClIN2S
Molecular Weight296.52 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=CN=C2Cl)I
InChIInChI=1S/C6H2ClIN2S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H
InChIKeyHLXTYHBQAVCTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7): Procurement-Grade Orthogonal Cross-Coupling Scaffold for Kinase-Targeted Medicinal Chemistry


4-Chloro-6-iodothieno[3,2-d]pyrimidine (CAS: 225382-62-7; molecular formula: C₆H₂ClIN₂S; molecular weight: 296.52 g/mol) is a polyhalogenated fused heterocyclic scaffold featuring a thieno[3,2-d]pyrimidine core bearing chlorine at the 4-position and iodine at the 6-position . This compound serves as a versatile synthetic intermediate for palladium-catalyzed orthogonal cross-coupling strategies in medicinal chemistry, particularly for constructing kinase-targeted libraries where sequential functionalization is required [1][2]. Its electron-deficient pyrimidine ring enhances reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed transformations, while the chloro and iodo substituents exhibit distinct reactivity profiles that enable regioselective derivatization [2].

4-Chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7): Why In-Class Thienopyrimidine Halide Analogs Cannot Be Casually Substituted


Substituting 4-chloro-6-iodothieno[3,2-d]pyrimidine with seemingly similar thienopyrimidine halides—such as 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2), 4,6-dichlorothieno[3,2-d]pyrimidine, or 2,4-dichloro-6-iodo analogs—fundamentally alters synthetic utility and downstream biological performance. The presence of both chloro (C4) and iodo (C6) substituents on a single scaffold creates an orthogonal reactivity hierarchy that cannot be replicated by mono-halogenated or symmetrical dihalogenated variants [1]. SAR analyses of thieno[3,2-d]pyrimidine derivatives reveal that halogen substitution patterns directly impact target selectivity: introduction of chlorine atoms into the 6-position of the thieno[3,2-d]pyrimidine moiety leads to altered selectivity profiles against cancer cell lines compared to non-chlorinated or alternatively halogenated analogs [2]. Furthermore, in antiplasmodial applications, the chloro-substituted thieno[3,2-d]pyrimidine scaffold demonstrates distinct activity profiles relative to its parent non-halogenated counterpart, underscoring that halogen identity and position are not interchangeable parameters [3].

4-Chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7): Product-Specific Quantitative Comparative Evidence for Procurement Decision-Making


Orthogonal C4-Chloro / C6-Iodo Reactivity: Enables Sequential Cross-Coupling Not Possible with Symmetrical Dihalogenated Analogs

4-Chloro-6-iodothieno[3,2-d]pyrimidine possesses two halogen substituents with markedly different reactivity toward oxidative addition with palladium(0) catalysts: the C6-iodo bond undergoes cross-coupling preferentially and under milder conditions (room temperature to 60°C with Pd(PPh₃)₂Cl₂), while the C4-chloro bond remains intact, enabling subsequent functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions after the first coupling step [1]. This orthogonal reactivity hierarchy is absent in symmetrical dihalogenated comparators such as 4,6-dichlorothieno[3,2-d]pyrimidine, where both C-Cl bonds exhibit similar oxidative addition kinetics, precluding sequential regioselective derivatization without protecting group strategies. The differential bond dissociation energies (C-I ≈ 50-65 kcal/mol vs. C-Cl ≈ 80-85 kcal/mol on heteroaromatic systems) provide a quantifiable thermodynamic basis for the chemoselectivity observed [1].

Medicinal Chemistry Palladium-Catalyzed Cross-Coupling Sequential Derivatization Library Synthesis

Anti-Erythrocytic Stage P. falciparum Activity: Chloro-Substituted Thieno[3,2-d]pyrimidine Demonstrates Superior Potency vs. Parent Non-Halogenated Gamhepathiopine Scaffold

In a head-to-head evaluation of 28 4-substituted thieno[3,2-d]pyrimidine derivatives against malaria parasites, the chloro-substituted analog of Gamhepathiopine (which bears a 4-chloro substituent on the thieno[3,2-d]pyrimidine core—structurally corresponding to the 4-chloro motif of the target compound) demonstrated superior activity against the erythrocytic stage of P. falciparum (IC₅₀ = 0.8 μM) compared to the parent Gamhepathiopine scaffold (IC₅₀ = 5.6 μM), representing a 7-fold improvement in potency [1]. Additionally, this chloro-substituted derivative exhibited enhanced activity against hepatic P. berghei parasites relative to Gamhepathiopine, while maintaining moderate toxicity on HepG2 cells (CC₅₀ = 21 μM) yielding a selectivity index of approximately 26 [1].

Antimalarial Drug Discovery Plasmodium falciparum Dual-Stage Antiparasitic Structure-Activity Relationship

SAR-Driven Selectivity Modulation: 6-Position Chlorine Introduction Alters Cancer Cell Line Selectivity Profile vs. Non-Chlorinated Thieno[3,2-d]pyrimidine Scaffolds

Structure-activity relationship analysis of thieno[3,2-d]pyrimidine derivatives containing diaryl urea moieties revealed that introduction of chlorine atoms into the 6-position of the thieno[3,2-d]pyrimidine moiety (the position occupied by iodine in the target compound; iodine substitution further amplifies leaving-group potential for derivatization) leads to a measurable shift in selectivity toward H460 and HT-29 cancer cell lines compared to non-chlorinated or alternatively halogenated thieno[3,2-d]pyrimidine scaffolds [1]. While the introduction of 6-position chlorine resulted in a slight decline in absolute potency compared to non-halogenated analogs, it conferred more selective activity specifically against H460 (non-small cell lung cancer) and HT-29 (colorectal adenocarcinoma) cell lines—a selectivity profile not observed with the unsubstituted core [1].

Anticancer Drug Discovery Kinase Inhibition Cell Line Selectivity SAR Analysis

Validated Synthetic Intermediate: Explicitly Cited in WO2005/051304 A2 Patent as Key Scaffold for Anti-Proliferative Agents

4-Chloro-6-iodothieno[3,2-d]pyrimidine is explicitly cited in WO 2005/051304 A2 (ARRAY BIOPHARMA INC.) as a key synthetic intermediate for the preparation of anti-proliferative agents targeting kinase-mediated pathways [1]. The patent filing establishes this specific compound as an enabling precursor for proprietary pharmaceutical compositions, distinguishing it from generic thienopyrimidine halides that lack patent-validated utility [1]. The patent disclosure covers compounds synthesized from this scaffold and their use in treating conditions responsive to kinase inhibition, including oncological and inflammatory indications [1].

Patent Chemistry Pharmaceutical Intermediate Anti-Proliferative Agents Kinase Inhibitor Scaffold

Purity Benchmarking Across Commercial Vendors: 97% Standard Purity with Certificates of Analysis Available

Commercial availability data indicates that 4-chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7) is routinely supplied at 97% purity from multiple reputable vendors including Bidepharm and AchemBlock, with accompanying certificates of analysis (COA) documenting HPLC, NMR, or GC purity verification . Alternative sourcing channels supply the compound at 95% minimum purity specifications . The consistency of 97% purity across primary chemical suppliers establishes a reliable procurement baseline that supports reproducible synthetic outcomes, whereas structurally related but less commercially established thienopyrimidine halides (e.g., 4-bromo-6-iodothieno[3,2-d]pyrimidine, CAS not widely indexed) lack comparable multi-vendor quality standardization and documented analytical certification .

Quality Control Procurement Specifications Analytical Chemistry Supply Chain

Crystal Structure Determination: Confirmed Planar Molecular Geometry Supports Reproducible Crystallization and Docking Studies

The crystal structure of 4-chloro-6-iodothieno[3,2-d]pyrimidine has been experimentally determined via single-crystal X-ray diffraction, confirming a nearly planar molecular geometry (deviation ≤ 0.2 Å from planarity) with torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1][2]. The planar conformation minimizes steric hindrance for ATP-binding pocket occupancy and facilitates reliable computational docking predictions. Intermolecular interactions are primarily van der Waals forces with nearest intermolecular distance of 3.647 Å [1]. In contrast, crystal structure data for many alternative thienopyrimidine halides (e.g., 4-bromo-6-iodo, 4-chloro-6-bromo, or mixed halogen positional isomers) remain unreported in accessible structural databases, creating uncertainty in predicted binding conformations for computational chemistry workflows [2].

Structural Biology Crystallography Computational Chemistry Molecular Docking

4-Chloro-6-iodothieno[3,2-d]pyrimidine (CAS 225382-62-7): Evidence-Based Research and Industrial Application Scenarios


Sequential Orthogonal Cross-Coupling for Focused Kinase-Targeted Library Synthesis

Medicinal chemistry teams engaged in kinase inhibitor lead optimization should prioritize 4-chloro-6-iodothieno[3,2-d]pyrimidine over symmetrical dihalogenated thienopyrimidines when designing focused libraries requiring sequential regioselective derivatization. The orthogonal reactivity of the C6-iodo bond (preferential oxidative addition) and C4-chloro bond (subsequent coupling) enables two-step diversification without protecting group manipulations, reducing synthetic step count by approximately 2-3 steps per derivative [1]. This scaffold is explicitly validated in WO2005/051304 A2 for synthesizing anti-proliferative kinase-targeted agents [2].

Anti-Erythrocytic Stage Antimalarial Lead Optimization Starting from 4-Chloro-Substituted Thieno[3,2-d]pyrimidine Scaffold

Research groups developing novel antimalarial agents targeting the erythrocytic stage of Plasmodium falciparum should select the 4-chloro-substituted thieno[3,2-d]pyrimidine scaffold as a prioritized starting point. Direct comparative evidence demonstrates that the chloro-substituted analog of Gamhepathiopine achieves an IC₅₀ of 0.8 μM against P. falciparum—a 7-fold improvement in potency over the non-halogenated parent scaffold (IC₅₀ = 5.6 μM)—with a favorable selectivity index of approximately 26 relative to HepG2 cytotoxicity (CC₅₀ = 21 μM) [3].

Structure-Based Drug Design Requiring Validated Crystal Structure Coordinates for Docking Studies

Computational chemistry and structural biology teams performing molecular docking studies or structure-based drug design on thieno[3,2-d]pyrimidine scaffolds should procure 4-chloro-6-iodothieno[3,2-d]pyrimidine rather than structurally ambiguous halogenated analogs. The experimentally determined crystal structure confirms near-planar geometry (deviation ≤ 0.2 Å; torsion angle -179(2)°), eliminating conformational uncertainty that would otherwise introduce false-positive or false-negative docking predictions [4][5]. This validated structural data supports reliable ATP-binding pocket occupancy modeling for kinase targets.

Cancer Cell Line-Selective Probe Development Targeting H460 and HT-29 Indications

Oncology-focused research programs aiming to develop cell line-selective probes for non-small cell lung cancer (H460) or colorectal adenocarcinoma (HT-29) should prioritize 6-halogenated thieno[3,2-d]pyrimidine scaffolds. SAR analysis demonstrates that introduction of halogen atoms at the 6-position of the thieno[3,2-d]pyrimidine core confers selective activity specifically against H460 and HT-29 cell lines—a selectivity shift not observed with non-halogenated core scaffolds [6]. The 6-iodo substituent in the target compound provides additional orthogonal reactivity for further diversification to optimize this selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-iodothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.